

A Theoretical and Experimental Guide to Eriochrome Black T-Metal Ion Interactions

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Compound of Interest

Compound Name: Eriochrome Black A

Cat. No.: B8821919

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Eriochrome Black T (EBT) is an azo dye widely employed as a complexometric indicator in analytical chemistry, particularly for quantifying metal ions in solutions, such as in water hardness determinations.^[1] Its utility stems from the distinct color change it undergoes upon forming complexes with metal ions. In its deprotonated, unbound state at a pH of 10, EBT is blue; when it complexes with metal ions like Mg^{2+} or Ca^{2+} , it turns wine-red.^{[1][2]}

Understanding the underlying mechanisms of these interactions at a molecular level is crucial for optimizing existing analytical methods and developing new applications.

Theoretical studies, primarily employing computational chemistry methods like Density Functional Theory (DFT), provide profound insights into the coloration, molecular structure, and stability of EBT-metal ion complexes.^[3] These computational approaches, when integrated with experimental validation, elucidate the intricate relationships between the structure of the indicator and its spectral properties. This guide provides an in-depth overview of the theoretical and experimental methodologies used to study these interactions, presents key quantitative data, and visualizes the core processes involved.

Theoretical Framework: Understanding the Interaction

The interaction between EBT and a metal ion is a classic example of chelation, where the EBT molecule acts as a ligand, donating electron pairs to form coordinate bonds with a central metal ion.^[4] EBT typically acts as a tridentate ligand, coordinating with metal ions through the oxygen atoms of its two hydroxyl groups and one nitrogen atom of the azo group.

Computational chemistry is a powerful tool for investigating these interactions. DFT calculations are frequently used to optimize the molecular geometry of EBT and its metal complexes, calculate their vibrational frequencies, and predict their electronic (UV-Visible) spectra.^{[5][6]} These theoretical spectra can then be compared with experimentally obtained data to validate the computational models. Such studies help explain the observed bathochromic shift (shift to a longer wavelength) in the absorption maxima when EBT binds to a metal ion, which is the source of the visible color change.^[3]

Quantitative Data: Stability of EBT-Metal Complexes

The stability of the complex formed between EBT and a metal ion is a critical parameter, quantified by the formation constant (K_f) or stability constant ($\log K$ or $\log \beta$). A higher value indicates a more stable complex. These constants are often determined experimentally via potentiometric or spectrophotometric titrations and can be supported by theoretical calculations.

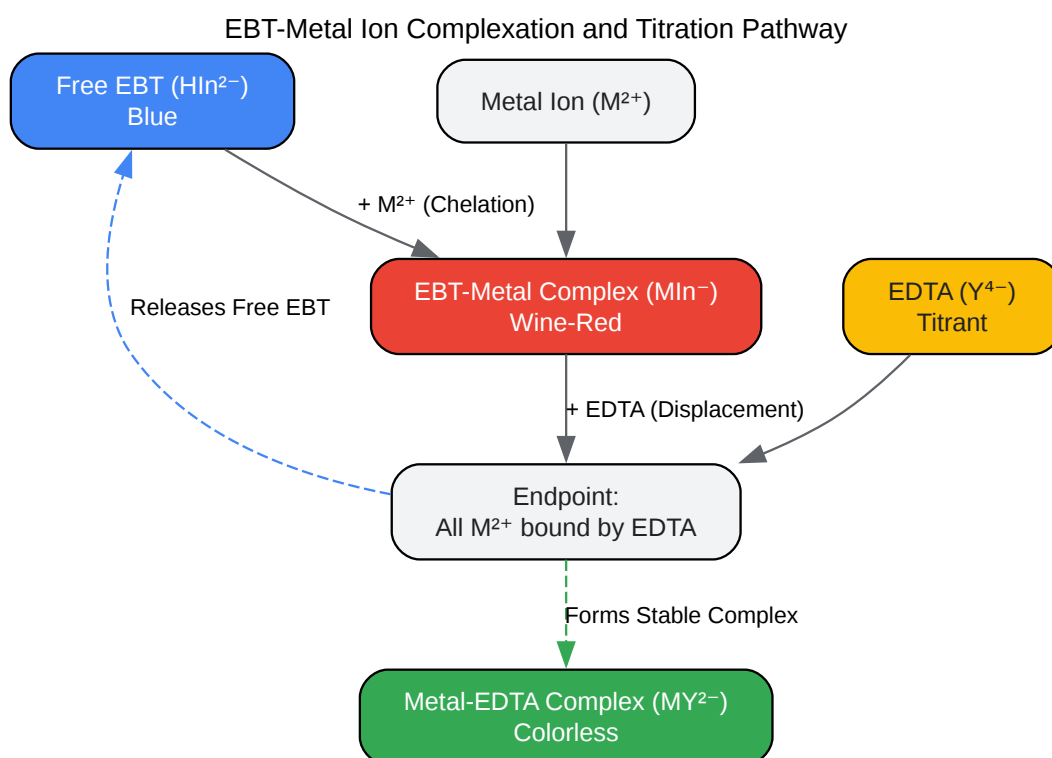
Below is a summary of experimentally determined stability constants for various metal ion-EBT complexes. It is important to note that these values can be highly dependent on experimental conditions such as pH, temperature, ionic strength, and solvent composition.

Metal Ion	Stoichiometry (Metal:EBT)	Log Stability Constant (log β)	Measurement Conditions
Ni ²⁺	1:1	8.17	0.1 M phosphate buffer, pH 6.0
Ni ²⁺	1:2	11.17	0.1 M phosphate buffer, pH 6.0
Fe ³⁺	1:1, 1:2	Values determined	50% (v/v) ethanol- water
Co ²⁺	1:1, 1:2	Values determined	50% (v/v) ethanol- water
Cu ²⁺	1:1, 1:2	Values determined	50% (v/v) ethanol- water
Zn ²⁺	1:1, 1:2	Values determined	50% (v/v) ethanol- water
Cd ²⁺	1:1, 1:2	Values determined	50% (v/v) ethanol- water
Hg ²⁺	1:1, 1:2	Values determined	50% (v/v) ethanol- water
Pb ²⁺	1:1, 1:2	Values determined	50% (v/v) ethanol- water
Ca ²⁺	1:1	Apparent stability constant determined	pH 8 to 10
Mg ²⁺	1:1	Apparent stability constant determined	pH 8 to 10

Data sourced from studies on Ni(II) complexes and a comprehensive study on various divalent and trivalent metal ions.[3][7][8] A study by Masoud et al. determined the formation constants for several ions in a 50% ethanol-water medium, noting the stability order follows Cu(II) > Ni(II) > Co(II) > Zn(II) > Pb(II) > Cd(II).[7]

Visualizing the Core Processes

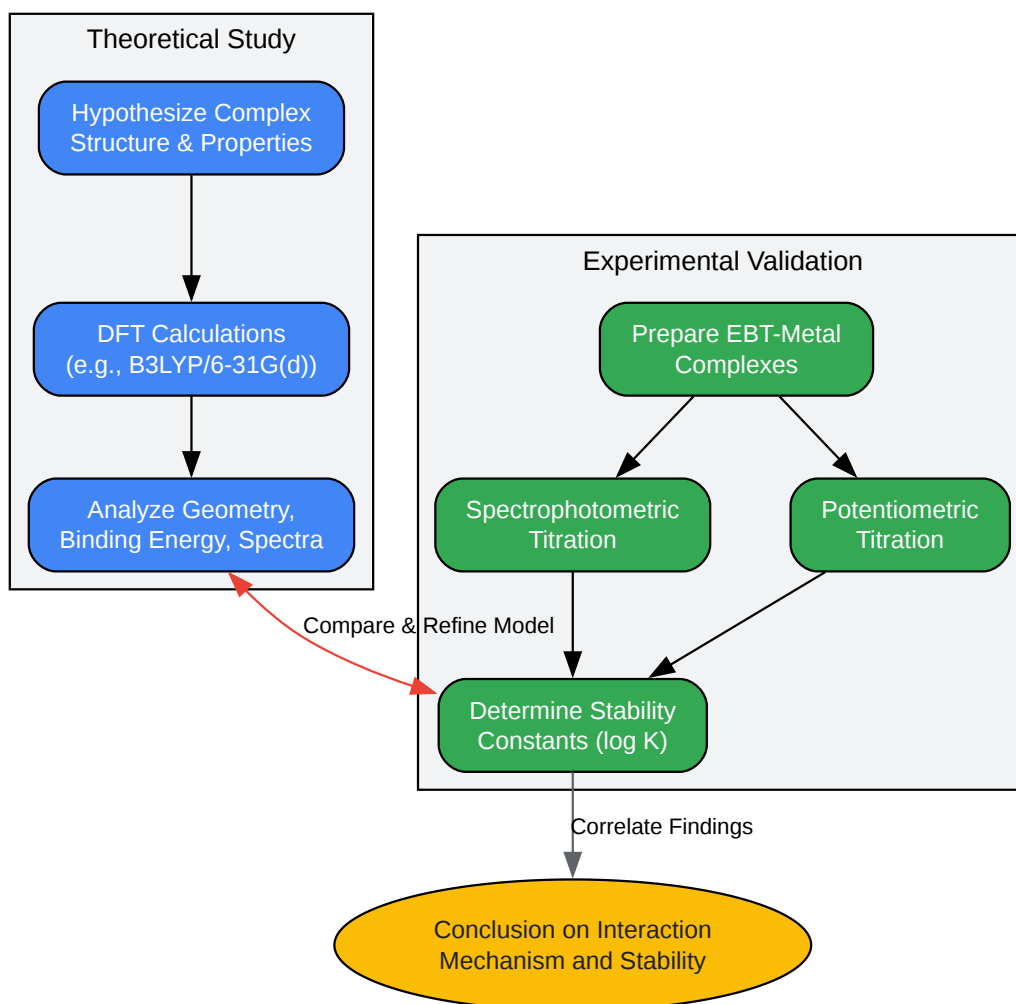
Diagrams generated using Graphviz provide a clear visual representation of the chemical pathways and experimental workflows.



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Caption: Logical flow of EBT as an indicator in a complexometric titration.

Integrated Workflow for EBT-Metal Interaction Studies



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References

- 1. researchgate.net [researchgate.net]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. scite.ai [scite.ai]
- 6. Surface-enhanced Raman scattering and DFT investigation of Eriochrome Black T metal chelating compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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